![molecular formula C11H13ClO3S B7571017 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)
3-[(4-Chlorophenyl)sulfonylmethyl]oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenyl)sulfonylmethyl]oxolane is a chemical compound that belongs to the class of sulfonyl-containing heterocycles. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular signaling pathways. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane involves the inhibition of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane, which is a family of enzymes that play a crucial role in various cellular signaling pathways. 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane, 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane disrupts these signaling pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as mentioned above. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has the potential to be used as a neuroprotective agent by protecting neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments. It is a potent inhibitor of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane, making it a useful tool for studying the role of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane in cellular signaling pathways. Additionally, it has been found to have low toxicity, making it a safer alternative to other 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane inhibitors. However, the compound has some limitations, such as its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane. One area of research is the development of more efficient synthesis methods to produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in treating various diseases. Finally, there is a need for more research to investigate the potential side effects of the compound and its safety profile.
Méthodes De Synthèse
The synthesis of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane is a multi-step process that involves the reaction of chlorobenzene with sodium methoxide to form 4-chlorotoluene. The resulting compound is then reacted with sodium sulfite to form the corresponding sulfonate. The final step involves the reaction of the sulfonate with 2,3-epoxypropanol to form 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Additionally, it has been found to be effective in treating various inflammatory conditions, such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-10-1-3-11(4-2-10)16(13,14)8-9-5-6-15-7-9/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTIWBXBMCDUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

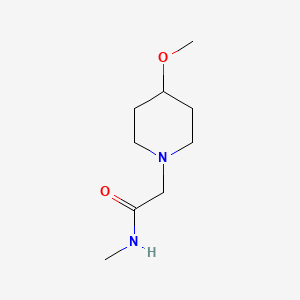
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
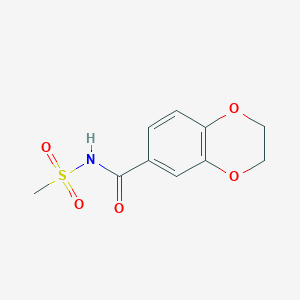
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)
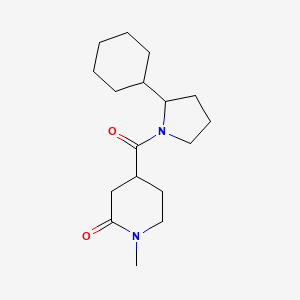
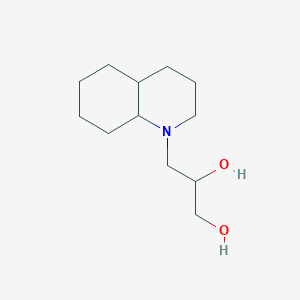
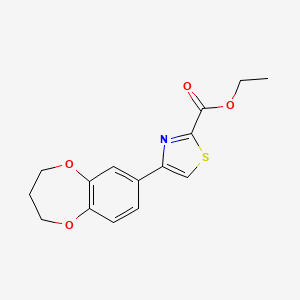
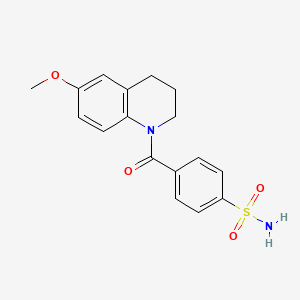
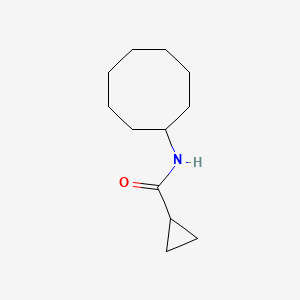
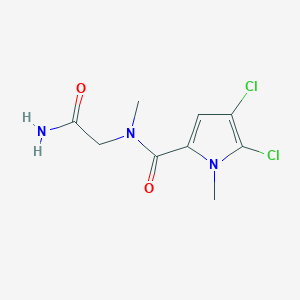
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
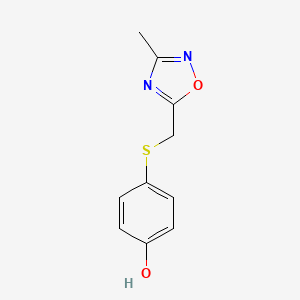
![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
